molecular formula C21H23N3O4 B12183866 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B12183866
M. Wt: 381.4 g/mol
InChI Key: GHAYVRFXJPVQIX-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a methoxyphenyl group, and a phenylcarbonyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
  • 1-(2-chlorophenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
  • 1-(2-nitrophenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

Uniqueness

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2-benzamidoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-28-18-10-6-5-9-17(18)24-14-16(13-19(24)25)21(27)23-12-11-22-20(26)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,22,26)(H,23,27)

InChI Key

GHAYVRFXJPVQIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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